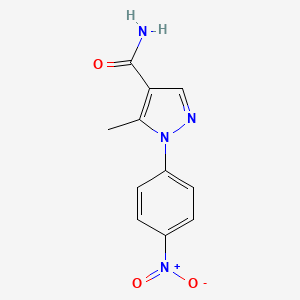

5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 5, a nitrophenyl group at position 1, and a carboxamide group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which then reacts with ammonia to form the carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Acylation at the Carboxamide Group

The primary amine of the carboxamide moiety undergoes nucleophilic acylation with reagents like 4-nitrophenyl chloroformate. This reaction proceeds in anhydrous dichloromethane with triethylamine as a base, yielding N-(4-nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide (Fig. 1) .

Reaction Conditions

| Reagent | Solvent | Catalyst/Base | Yield | Product |

|---|---|---|---|---|

| 4-Nitrophenyl chloroformate | Dichloromethane | Triethylamine | 85–90% | N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide |

Mechanistically, the lone pair on the carboxamide’s NH₂ attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming a carbamate linkage. The reaction is highly selective under mild conditions.

Condensation with Active Methylene Compounds

The carboxamide group participates in cyclocondensation reactions with active methylene reagents (e.g., ethyl cyanoacetate, malononitrile) to form fused heterocycles. For example:

-

Reaction with ethyl cyanoacetate under basic conditions produces 5-amino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carboxylate derivatives (Fig. 2) .

Key Reaction Parameters

| Methylene Compound | Base | Solvent | Product Class |

|---|---|---|---|

| Ethyl cyanoacetate | NaOH | Ethanol | Pyrazolo[3,4-d]pyrimidines |

| Malononitrile | Piperidine | DMF | Pyrazolo[4,3-e] triazolopyrimidines |

This reactivity leverages the carboxamide’s ability to act as a directing group, facilitating ring closure through nucleophilic attack or keto-enol tautomerization .

Reduction of the Nitro Group

The 4-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide (Fig. 3).

Reduction Methods

| Method | Reagent/Catalyst | Conditions | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | 60°C, 24 hr | 75–80% |

| Chemical reduction | LiAlH₄, THF | Reflux, 6 hr | 65–70% |

The resulting amine derivative shows enhanced solubility and potential for further functionalization (e.g., diazotization).

Structural Influence on Reactivity

Crystallographic studies reveal that the nitrophenyl group induces electronic effects:

-

The nitro group withdraws electron density, reducing electrophilic substitution on the pyrazole ring .

-

The methyl group at position 5 sterically hinders reactions at adjacent positions, directing substitutions to the carboxamide or nitrophenyl sites .

Bond Length Analysis

| Bond | Length (Å) | Notes |

|---|---|---|

| N1–N2 (pyrazole) | 1.361–1.410 | Indicates partial double-bond character |

| C4–C5 (pyrazole) | 1.513–1.578 | Lengthened due to steric hindrance |

These structural features rationalize the observed regioselectivity in reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-nitroaniline with appropriate pyrazole derivatives followed by carboxamidation. Various methods such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity. Characterization techniques like IR spectroscopy, NMR, and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound possess potent activity against multi-drug resistant bacteria and fungi. The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or disruption of cellular functions, making it a candidate for further development as an antibiotic adjuvant .

Anticancer Activity

The inhibition of the extracellular signal-related kinase 5 (ERK5) pathway has been identified as a promising target for cancer therapy. Selective inhibitors derived from pyrazole structures have shown potential in reducing tumor cell proliferation and migration. For example, analogs of this compound have been optimized for enhanced potency against various cancer cell lines, demonstrating IC50 values in the nanomolar range .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play critical roles in the inflammatory response, and their inhibition can lead to reduced inflammation in various disease models.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

Case Study: Anticancer Applications

In another investigation focusing on cancer treatment, derivatives were tested against lung and gastric cancer cell lines. The lead compound demonstrated significant cytotoxicity with IC50 values below 100 nM, highlighting its potential as a therapeutic agent against resistant cancer types .

Wirkmechanismus

The mechanism of action of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. For example, its nitrophenyl group can interact with enzyme active sites, leading to inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitrophenyl group allows for various chemical modifications, while the carboxamide group provides stability and potential for hydrogen bonding interactions in biological systems .

Biologische Aktivität

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent literature.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the nitrophenyl group and the carboxamide functionality enhances its biological activity. Various synthetic routes have been explored to obtain derivatives of pyrazole, including this compound, often involving reactions with arylhydrazines and subsequent modifications.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines. For instance, studies indicate that pyrazole derivatives can inhibit cell proliferation through mechanisms such as:

- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication and repair. Inhibition can lead to the accumulation of DNA damage in cancer cells.

- Alkylation of DNA : This process disrupts the integrity of DNA, leading to cell death.

- Inhibition of Tubulin Polymerization : Disrupting microtubule formation can prevent mitosis, effectively stopping cancer cell division .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have shown significant inhibition of inflammatory markers such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, surpassing the efficacy of standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have reported activity against bacteria such as E. coli and Staphylococcus aureus, with some derivatives showing comparable efficacy to traditional antibiotics .

Research Findings

Case Studies

- Anticancer Efficacy : A study evaluating various pyrazole derivatives found that those with a nitrophenyl substituent exhibited enhanced cytotoxicity against lung and breast cancer cell lines, indicating a structure-activity relationship that favors this modification .

- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory properties revealed that this compound significantly reduced edema in animal models, suggesting potential for treating inflammatory diseases .

- Antimicrobial Properties : Research demonstrated that certain derivatives could inhibit the growth of resistant bacterial strains, highlighting their potential as alternatives to conventional antibiotics .

Eigenschaften

IUPAC Name |

5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-7-10(11(12)16)6-13-14(7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENMCBGFXQLMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.